4-[5-(1-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Overview
Description
4-[5-(1-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a triazole-based derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 4-[5-(1-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells and microorganisms by targeting specific enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. This compound has been shown to induce apoptosis or programmed cell death in cancer cells. It also has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[5-(1-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine in lab experiments is its versatility. This compound can be easily modified to produce derivatives with different properties and activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-[5-(1-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine. One possible direction is to explore the potential of this compound in the treatment of other diseases, such as viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its versatility and various activities make it a potential candidate for the development of new drugs and antibiotics. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
The 4-[5-(1-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine compound has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including anticancer, antimicrobial, and antifungal activities.
properties
IUPAC Name |
4-(5-naphthalen-1-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c15-13-14(18-21-17-13)20-12(8-16-19-20)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBSKPNHQIJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=NN3C4=NON=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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